Cas no 303984-76-1 (1-Phenyl-1H-indole-2,3-dione 3-N-(2,5-dichlorophenyl)hydrazone)
1-Phenyl-1H-indole-2,3-dione 3-N-(2,5-dichlorophenyl)hydrazone Chemical and Physical Properties
Names and Identifiers
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- 1-PHENYL-1H-INDOLE-2,3-DIONE 3-[N-(2,5-DICHLOROPHENYL)HYDRAZONE]
- 3-((2,5-Dichlorophenyl)diazenyl)-1-phenyl-1H-indol-2-ol
- 1-Phenyl-1H-indole-2,3-dione 3-N-(2,5-dichlorophenyl)hydrazone
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- MDL: MFCD00975799
1-Phenyl-1H-indole-2,3-dione 3-N-(2,5-dichlorophenyl)hydrazone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 163252-1mg |
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] |
303984-76-1 | 1mg |
$90.00 | 2023-09-09 | ||
| Matrix Scientific | 163252-5mg |
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] |
303984-76-1 | 5mg |
$105.00 | 2023-09-09 | ||
| Matrix Scientific | 163252-10mg |
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] |
303984-76-1 | 10mg |
$146.00 | 2023-09-09 | ||
| TRC | P144300-0.5mg |
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] |
303984-76-1 | 0.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P144300-1mg |
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] |
303984-76-1 | 1mg |
$ 80.00 | 2022-06-03 | ||
| TRC | P144300-2.5mg |
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] |
303984-76-1 | 2.5mg |
$ 155.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630588-1mg |
3-((2,5-Dichlorophenyl)diazenyl)-1-phenyl-1H-indol-2-ol |
303984-76-1 | 98% | 1mg |
¥473.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630588-5mg |
3-((2,5-Dichlorophenyl)diazenyl)-1-phenyl-1H-indol-2-ol |
303984-76-1 | 98% | 5mg |
¥672.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630588-10mg |
3-((2,5-Dichlorophenyl)diazenyl)-1-phenyl-1H-indol-2-ol |
303984-76-1 | 98% | 10mg |
¥809.00 | 2024-05-20 | |
| Key Organics Ltd | 11L-367S-1MG |
1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] |
303984-76-1 | >90% | 1mg |
£28.00 | 2025-02-09 |
1-Phenyl-1H-indole-2,3-dione 3-N-(2,5-dichlorophenyl)hydrazone Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 1-Phenyl-1H-indole-2,3-dione 3-N-(2,5-dichlorophenyl)hydrazone
Introduction to 1-Phenyl-1H-indole-2,3-dione 3-N-(2,5-dichlorophenyl)hydrazone (CAS No. 303984-76-1)
1-Phenyl-1H-indole-2,3-dione 3-N-(2,5-dichlorophenyl)hydrazone, identified by its Chemical Abstracts Service (CAS) number 303984-76-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic derivative has garnered attention due to its unique structural properties and potential biological activities. The compound belongs to the class of hydrazones, which are widely studied for their pharmacological effects, particularly in the context of antimicrobial, anti-inflammatory, and anticancer applications.
The molecular structure of 1-Phenyl-1H-indole-2,3-dione 3-N-(2,5-dichlorophenyl)hydrazone features a fused indole ring system connected to a hydrazone moiety. The presence of a phenyl group and a 2,5-dichlorophenyl substituent introduces electron-withdrawing effects that can modulate the reactivity and binding affinity of the molecule. Such structural features are often exploited in drug design to enhance target specificity and efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 1-Phenyl-1H-indole-2,3-dione 3-N-(2,5-dichlorophenyl)hydrazone with various biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in cancer progression, making it a promising candidate for further investigation in oncology research. The dichlorophenyl group, in particular, has been shown to enhance hydrophobic interactions with lipid bilayers, potentially improving drug delivery systems.
In vitro studies have begun to elucidate the pharmacological profile of 1-Phenyl-1H-indole-2,3-dione 3-N-(2,5-dichlorophenyl)hydrazone. Initial experiments indicate that it exhibits moderate inhibitory activity against certain bacterial strains and shows promise in reducing inflammation-related markers. These findings align with the broader trend of utilizing indole derivatives for therapeutic purposes. The hydrazone functional group is known to participate in hydrogen bonding interactions, which could be critical for its binding affinity to biological targets.
The synthesis of 1-Phenyl-1H-indole-2,3-dione 3-N-(2,5-dichlorophenyl)hydrazone involves multi-step organic reactions that require precise control over reaction conditions. The indole core is typically synthesized via the Bischler-Napieralski reaction or similar methods, followed by functionalization with the hydrazone group. The introduction of the 2,5-dichlorophenyl moiety necessitates careful handling of chlorinating agents to ensure regioselectivity and high yield. Advances in green chemistry have led to the development of more sustainable synthetic routes, reducing waste and improving efficiency.
One of the most compelling aspects of 1-Phenyl-1H-indole-2,3-dione 3-N-(2,5-dichlorophenyl)hydrazone is its potential as a scaffold for drug discovery. By modifying its structure—such as altering the substitution pattern or introducing additional functional groups—scientists can fine-tune its biological activity. This flexibility makes it an attractive candidate for structure-based drug design (SBDD), where computational models are used to predict how modifications will affect binding affinity and selectivity.
Current research is also exploring the role of 1-Phenyl-1H-indole-2,3-dione 3-N-(2,5-dichlorophenyl)hydrazone in addressing multidrug resistance (MDR) in cancer cells. Studies suggest that it may disrupt ATP-binding cassette transporters responsible for drug efflux, thereby increasing the intracellular concentration of chemotherapeutic agents. This mechanism could be particularly valuable in developing combination therapies that overcome resistance barriers.
The pharmacokinetic properties of 1-Phenyl-1H-indole-2,3-dione 3-N-(2,5-dichlorophenyl)hydrazone are under active investigation to optimize its therapeutic index. Factors such as solubility, metabolic stability, and bioavailability are critical determinants of its clinical potential. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to characterize its pharmacokinetic behavior in vitro and in vivo models.
Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the development pipeline for 1-Phenyl-1H-indole-2,3-dione 3-N-(2,5-dichlorophenyl)hydrazone. Preclinical studies are being conducted to evaluate its safety profile and efficacy in animal models of cancer and inflammation. These studies provide essential data for regulatory submissions required for human clinical trials. The growing interest in this compound underscores its significance as a potential therapeutic agent.
The future directions for research on 1-Phenyl-1H-indole-2,3-dione 3-N-(2,5-dichlorophenyl)hydrazone include exploring its role in precision medicine. By integrating genomics and proteomics data with pharmacological insights, researchers can identify patient subgroups that may benefit most from this compound. This personalized approach aligns with global trends toward targeted therapies that maximize treatment outcomes while minimizing side effects.
In conclusion,1-Phenyl-1H-indole-2,3-dione 3-N-(2,5-dichlorophenyl)hydrazone (CAS No. 303984-76-1) represents a promising area of investigation in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable candidate for further development into novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action and pharmacokinetic properties, this compound holds significant potential for addressing unmet medical needs across multiple disease indications.
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